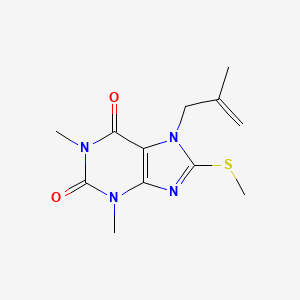

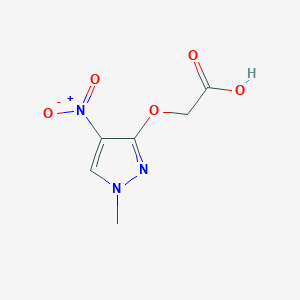

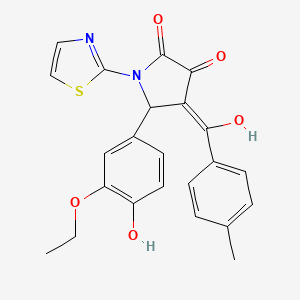

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms . The presence of the nitro group (-NO2) and the acetic acid moiety (-COOH) suggests that it might have interesting chemical properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, the reaction of bromoacetone and hydroxylamine-O-sulfonic acid with isomeric mono- and dinitropyrazoles containing a furazanyl moiety at position 3(5) gave pairs of regioisomeric products from pyrazole ring N-acetonylation and N-amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a pyrazole ring are crystalline and colorless . The presence of the nitro group and the acetic acid moiety could affect its solubility, acidity, and reactivity .科学的研究の応用

Synthesis and Characterization

Energetic Salts Based on Nitroiminotetrazole-Containing Acetic Acid : This study highlights the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid and its characterization along with new energetic materials comprised of nitroiminotetrazolate salts. The compounds exhibit significant insensitivity for impact, underscoring their potential applications in energetic material design (Young‐Hyuk Joo et al., 2012).

Synthesis of Acyclic Nitroazole Nucleosides : Acyclic nucleosides of 4-nitro-1H-imidazole and 4-nitropyrazole were synthesized, showcasing their incorporation into oligonucleotides. This study reveals the potential of these compounds in nucleic acid research and therapeutic applications (K. Walczak et al., 2004).

Reactivity and Applications

Reactivity of NiO for 2,4-D Degradation with Ozone : Investigating the role of nickel oxide (NiO) in improving the degradation and mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) in reaction with ozone, this study emphasizes the catalytic potential of NiO in environmental remediation (J. L. Rodríguez et al., 2013).

Inhibitive Properties of Heterocyclic Diazoles : This research explores the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions. The findings contribute to the development of more effective corrosion protection strategies (K. Babić-Samardžija et al., 2005).

Weak C-H...O and C-H...N Interactions in Nitropyrazoles : Analyzing the structures of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole, this study provides insight into the molecular interactions and arrangements influenced by the nitro group, facilitating the understanding of their reactivity and potential applications in molecular design (Foces-Foces et al., 2000).

将来の方向性

特性

IUPAC Name |

2-(1-methyl-4-nitropyrazol-3-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFRNNSXMRCDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)

![4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2720658.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2720661.png)

![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2720669.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)

![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)